
1,4-Diphenyl-3-(phenylamino)-4H-1,2,4-triazol-1-iumbromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-Diphenyl-3-(phenylamino)-4H-1,2,4-triazol-1-iumbromide is a chemical compound known for its unique structure and properties It belongs to the class of triazolium salts, which are characterized by a triazole ring with various substituents
准备方法
Synthetic Routes and Reaction Conditions
1,4-Diphenyl-3-(phenylamino)-4H-1,2,4-triazol-1-iumbromide can be synthesized through a multi-step process. One common method involves the reaction of diphenylthiourea with lead(IV) oxide (Pb3O4) to form diphenylcarbodiimide. This intermediate is then reacted with phenylhydrazine to produce triphenylaminoguanidine. The final step involves the heterocyclization of triphenylaminoguanidine to yield 1,4-diphenyl-3-(phenylamino)-4H-1,2,4-triazole, which is subsequently brominated to form the desired triazolium salt .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction pathways as described above. The process is optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and reagent concentrations.
化学反应分析
Types of Reactions
1,4-Diphenyl-3-(phenylamino)-4H-1,2,4-triazol-1-iumbromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: It can be reduced under specific conditions to yield reduced forms.
Substitution: The triazolium ring allows for substitution reactions, where different substituents can be introduced.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired products are obtained.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized forms of the compound, while substitution reactions can introduce various functional groups onto the triazolium ring.
科学研究应用
1,4-Diphenyl-3-(phenylamino)-4H-1,2,4-triazol-1-iumbromide has been extensively studied for its applications in scientific research:
Medicine: Research has explored its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 1,4-diphenyl-3-(phenylamino)-4H-1,2,4-triazol-1-iumbromide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the specific biological system. The triazolium ring plays a crucial role in its binding affinity and specificity .
相似化合物的比较
Similar Compounds
1,4-Diphenyl-3-phenylimino-1,2-dihydro-1,2,4-triazolium hydroxide: This compound is similar in structure but differs in its functional groups and reactivity.
1,4-Diphenyl-3-(phenylamino)-1H-1,2,4-triazole: Another similar compound with different substituents on the triazole ring.
Uniqueness
1,4-Diphenyl-3-(phenylamino)-4H-1,2,4-triazol-1-iumbromide is unique due to its specific bromide substituent, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.
属性
CAS 编号 |
55915-30-5 |
|---|---|
分子式 |
C20H17BrN4 |
分子量 |
393.3 g/mol |
IUPAC 名称 |
N,1,4-triphenyl-1,2,4-triazol-4-ium-3-amine;bromide |
InChI |
InChI=1S/C20H17N4.BrH/c1-4-10-17(11-5-1)21-20-22-24(19-14-8-3-9-15-19)16-23(20)18-12-6-2-7-13-18;/h1-16H,(H,21,22);1H/q+1;/p-1 |
InChI 键 |
FJOUPMKMAAMCGI-UHFFFAOYSA-M |
规范 SMILES |
C1=CC=C(C=C1)NC2=NN(C=[N+]2C3=CC=CC=C3)C4=CC=CC=C4.[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[[2-(6,8-Dichloro-2-methyl-4-oxo-quinazolin-3-yl)acetyl]amino]thiourea](/img/structure/B13107497.png)


![methyl 6-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate](/img/structure/B13107514.png)

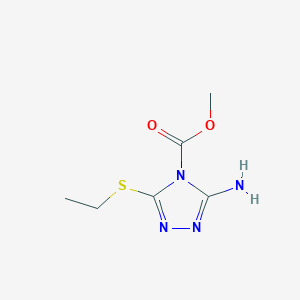
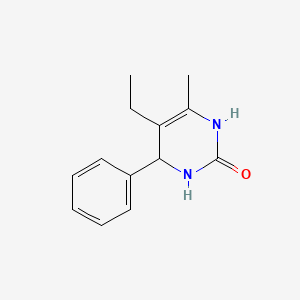
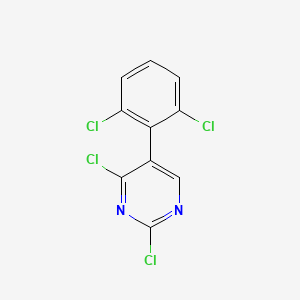

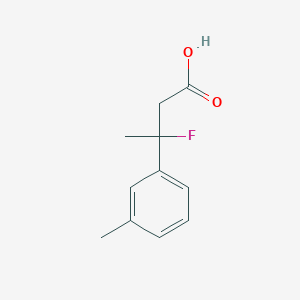
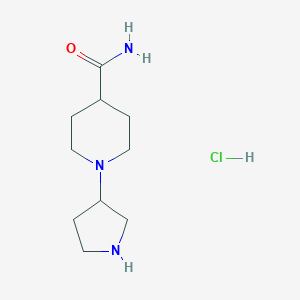
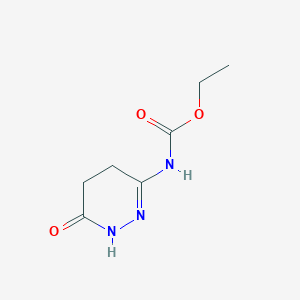
![10-Hydroxy-9-methoxy-4,5-dihydropyrrolo[3,2,1-de]phenanthridin-6-ium-2-olate](/img/structure/B13107564.png)
